molecular formula C15H12F3NO4S B1672639 Isoxaflutole CAS No. 141112-29-0

Isoxaflutole

Cat. No.: B1672639
CAS No.: 141112-29-0
M. Wt: 359.3 g/mol
InChI Key: OYIKARCXOQLFHF-UHFFFAOYSA-N
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Description

Isoxaflutole is a selective herbicide primarily used in maize crops. It was first marketed by Rhône-Poulenc in 1996 and is known for its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition leads to the bleaching of weeds due to the blockage of phenylquinone biosynthesis .

Mechanism of Action

Target of Action

Isoxaflutole primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a key component in the photosynthesis process .

Mode of Action

This compound inhibits the HPPD enzyme, thereby disrupting the conversion of 4-hydroxymethyl pyruvate to homogentisate . This inhibition results in the blockage of plastoquinone biosynthesis . The absence of plastoquinone indirectly inhibits phytoene desaturase, an essential enzyme for carotenoid synthesis .

Biochemical Pathways

The inhibition of HPPD by this compound disrupts the biosynthesis of plastoquinone, leading to a deficiency of carotenoids . Carotenoids are essential for protecting chlorophyll from degradation by sunlight . Therefore, the disruption of carotenoid synthesis leads to the bleaching of plant tissues .

Pharmacokinetics

This compound exhibits rapid absorption, with about 70% absorption after low dose administration . The maximum concentrations in blood are achieved between 0.5 and 1 hour post-dosing . This compound is primarily eliminated through urine at low doses and feces at high doses .

Result of Action

The inhibition of HPPD by this compound leads to the bleaching of the developing tissues of the target plants . This is due to the blockage of carotenoid synthesis, which protects chlorophyll from degradation by sunlight .

Action Environment

This compound is classified as a difficult volatility pesticide, indicating that it has a low volatility rate in air, water, and on the soil surface . It is most effective for controlling weeds when applied as a pre-plant/pre-emergence treatment . Environmental factors such as temperature and soil type can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Isoxaflutole inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of plastoquinone, a molecule essential for photosynthetic electron transfer . By inhibiting HPPD, this compound disrupts this process, leading to the bleaching of weeds .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its inhibitory action on HPPD. This inhibition disrupts the biosynthesis of plastoquinone, leading to a failure of photosynthesis . This compound also causes a change in tissue color from green to non-pigmented over the course of a 4-week experiment .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme HPPD . This inhibition disrupts the conversion of tyrosine, through 4-hydroxyphenylpyruvate (HPP), to homogentisate, leading to the failure to produce plastoquinone .

Temporal Effects in Laboratory Settings

The elimination of the radioactivity associated with this compound following oral administration was rapid, with the majority (80%) of the radioactivity being eliminated within 48 hours at the high dose level and within 24 hours at the low dose level .

Dosage Effects in Animal Models

Following oral gavage dosing of rats, this compound was rapidly absorbed: about 70% after low dose (1 mg/kg bw) administration and about 40% after high dose (100 mg/kg bw) administration .

Metabolic Pathways

This compound and/or its metabolites have a mean β-phase elimination half-life of about 60 hours, irrespective of the dose level . The major component identified in urine, faeces, and liver was a diketonitrile (RPA 202248), followed by RPA 203328 (2-mesyl-4-trifluoromethylbenzoic acid) .

Transport and Distribution

A comprehensive assessment of the transport of this compound and its accumulation potential in semistatic water bodies was conducted using a distributed watershed scale model and observed water quality data .

Subcellular Localization

The subcellular localization of this compound mimics that of the native enzyme, which is shown to be dually targeted to chloroplasts and the cytosol .

Scientific Research Applications

Agricultural Applications

Isoxaflutole is predominantly used in the following crops:

  • Maize (Corn) : It effectively controls both broadleaf and grass weeds, making it a critical herbicide in maize production across Europe, North America, and Latin America. A greenhouse study demonstrated that applying this compound at 30 grams per hectare significantly reduced weed populations .
  • Sweetcorn and Poppy : The European Food Safety Authority (EFSA) evaluated this compound's necessity for these crops, concluding that while alternatives exist for maize and sweetcorn, no sufficient alternatives are available for poppy cultivation .

Environmental Impact and Safety

While this compound is effective against weeds, its environmental impact has been a subject of scrutiny:

  • Toxicological Studies : Studies indicate that this compound can induce hepatocellular adenomas and carcinomas in laboratory animals at high doses, raising concerns about its long-term effects on health . The systemic toxicity levels were determined to be significant at doses greater than 1000 mg/kg/day .
  • Ecotoxicological Evaluations : Various studies have assessed the phytotoxic effects of this compound on non-target organisms. For example, one study found that the presence of certain additives could significantly reduce the toxicity of this compound on green microalgae .

Regulatory Status

This compound’s use is regulated under various agricultural guidelines:

  • European Union Regulations : The use of this compound as a plant protection product must comply with Regulation (EC) No 1107/2009, which governs the approval and marketing of pesticides within the EU. The regulation requires comprehensive data on safety and efficacy before approval .
  • Endocrine Disruption Concerns : this compound has been proposed for classification as an endocrine-disrupting chemical based on interim criteria established by regulatory bodies . This classification could affect its future use and regulatory status.

Case Study 1: Efficacy in Maize Cultivation

A field trial conducted in North America assessed the effectiveness of this compound in controlling common maize weeds. The results showed a significant reduction in weed biomass compared to untreated plots, demonstrating its effectiveness as a pre-emergent herbicide.

Case Study 2: Environmental Safety Assessment

A comprehensive risk assessment conducted by EFSA evaluated the potential risks associated with this compound use in various crops across ten EU member states. The assessment concluded that while effective for certain crops, careful consideration must be given to its application to minimize ecological impacts .

Biological Activity

Isoxaflutole is a synthetic herbicide belonging to the isoxazole group, primarily used for controlling a wide range of grasses and broadleaf weeds. Its biological activity is largely attributed to its mechanism of action, which involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts pigment formation in plants, leading to a bleaching effect on the target species.

This compound acts by:

  • Inhibition of HPPD : This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols, which are essential for chlorophyll production and plant health.
  • Bleaching Effect : The disruption in pigment production results in visible bleaching of the leaves, ultimately leading to plant death if exposure persists.

Environmental Persistence and Degradation

Research indicates that this compound has varying half-lives depending on soil conditions. In sterile soils, the half-life is approximately 1.8 days, while in non-sterile soils, it is about 1.4 days . The transformation products, particularly diketonitrile derivatives, show reduced degradation in sterile conditions, suggesting significant biological mediation in its breakdown.

Ecotoxicological Impact

This compound exhibits notable toxicity to various aquatic organisms and has been evaluated for its ecological risks:

  • Toxicity to Algae : The effective concentration (EC50) values for this compound on freshwater algae such as Raphidocelis subcapitata range from 0.003 to 0.380 mg/L . This indicates a high sensitivity among aquatic plants.
  • Growth Inhibition Studies : In studies involving chlorophyll fluorescence as an endpoint, growth inhibition rates were reported with significant variability across species . For instance, Selenastrum capricornutum showed EC50 values between 0.016 and 0.140 mg/L.

Case Studies

Several studies have been conducted to assess the biological activity and environmental impact of this compound:

  • Chronic Toxicity Study : A long-term study on Sprague-Dawley rats indicated that chronic exposure to high doses (500 mg/kg/day) resulted in liver tumors and other systemic toxicities . The lowest observable effect level (LOEL) was determined to be 20 mg/kg/day.
  • Field Studies : A field spray drift study demonstrated that a protective buffer zone could mitigate the impact of this compound on non-target terrestrial plants, emphasizing the importance of application methods in reducing ecological risks .

Summary of Findings

The following table summarizes key findings related to the biological activity and toxicity of this compound:

ParameterValue/Observation
Mechanism of Action HPPD inhibition
Half-life in Soil Sterile: 1.8 days; Non-sterile: 1.4 days
EC50 on Freshwater Algae Ranges from 0.003 to 0.380 mg/L
Chronic LOEL (Rats) 20 mg/kg/day
Chronic NOEL (Rats) 2 mg/kg/day

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-4-yl)-[2-methylsulfonyl-4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12F3NO4S/c1-24(21,22)12-6-9(15(16,17)18)4-5-10(12)13(20)11-7-19-23-14(11)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OYIKARCXOQLFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)C2=C(ON=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5034723
Record name Isoxaflutole
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Molecular Weight

359.3 g/mol
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Physical Description

Off-white or light yellow solid; [Merck Index] White powder; [MSDSonline]
Record name Isoxaflutole
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Solubility

In water, 6.2 mg/L at pH 5.5 and 20 °C
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Density

1.590 g/cu cm
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Vapor Pressure

0.00000001 [mmHg], 7.5X10-9 mm Hg at 25 °C
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Color/Form

Off-white or pale yellow solid, Granular powder

CAS No.

141112-29-0
Record name Isoxaflutole
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Melting Point

138-138.5 °C
Record name ISOXAFLUTOLE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of action of isoxaflutole?

A1: this compound itself is a pro-herbicide that is rapidly metabolized in plants to its active form, a diketonitrile derivative (2-cyclopropyl-3-(2-mesyl-4-trifluoromethylphenyl)-3-oxopropanenitrile) []. This diketonitrile inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) [].

Q2: How does HPPD inhibition lead to weed control?

A2: HPPD is crucial for the biosynthesis of homogentisate, a precursor to plastoquinone and α-tocopherol, vital components for photosynthesis and protecting plants from photooxidative damage []. Inhibiting HPPD disrupts the production of these compounds, ultimately leading to the accumulation of phytoene, a pigment precursor, and the characteristic bleaching of leaves observed in susceptible species [].

Q3: Does the rate of diketonitrile degradation differ between plant species?

A3: Yes, the rate of diketonitrile degradation is correlated with the level of susceptibility to this compound. Tolerant species like corn rapidly degrade the diketonitrile, while susceptible species like velvetleaf (Abutilon theophrasti) exhibit slow degradation [].

Q4: Are there differences in this compound sensitivity within a plant species?

A4: Yes, research has shown variations in tolerance to this compound among different corn hybrids, suggesting genetic factors influence sensitivity []. For instance, in one study, the corn hybrid ‘Garst 8366’ displayed greater sensitivity to this compound plus flufenacet compared to ‘Garst 8600’ under various soil conditions [].

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C15H11F3N2O4S, and its molecular weight is 372.33 g/mol.

Q6: How do environmental factors like soil moisture and temperature influence this compound's efficacy?

A6: Soil moisture and temperature significantly impact this compound's degradation and efficacy. Higher moisture levels generally accelerate its breakdown in soil []. For instance, in one study, this compound degraded faster in soil with higher moisture content (-100 or -1500 kPa) compared to air-dry soil []. Similarly, elevated temperatures can enhance its degradation rate [, ]. This highlights the importance of considering these factors when using this compound.

Q7: How does soil organic matter affect this compound persistence?

A7: this compound tends to persist longer in soils with higher organic matter content. In a study examining the residual effect of this compound on different soils, the herbicide's efficacy decreased over time in a sandy loam soil but remained relatively persistent in a clay soil with higher organic matter content [].

Q8: Does this compound pose a risk to crops planted after corn in rotation?

A8: this compound residues can potentially injure sensitive crops planted in rotation after corn. For instance, cabbage and sugar beets showed reduced growth and yield when planted one year after this compound application in corn []. Therefore, it's crucial to consider the rotational crop sensitivity when using this compound.

Q9: How does this compound degrade in the environment?

A9: this compound primarily degrades in soil through hydrolysis, forming a diketonitrile derivative []. This diketonitrile is then transformed into a benzoic acid derivative, followed by further breakdown into minor unknown products []. Microbial activity plays a significant role in the degradation pathway beyond the initial hydrolysis of this compound to the diketonitrile [].

Q10: What are the primary routes of this compound dissipation in soil?

A10: this compound dissipates from the soil primarily through microbial degradation and chemical transformation. Leaching appears to be minimal based on field studies where this compound and its metabolites were not detected in deeper soil layers (10-20 cm) []. This suggests that this compound is relatively immobile in soil.

Q11: Has resistance to this compound been reported in weed populations?

A11: While widespread resistance has not been widely reported, research suggests that repeated this compound use can lead to shifts in weed populations, potentially favoring individuals with enhanced dormancy mechanisms, allowing them to escape the herbicide's window of activity []. For example, in continuous corn fields treated with this compound for eight years, a kochia (Kochia scoparia) population emerged with a higher degree of seed dormancy compared to populations unexposed to the herbicide [].

Q12: What are some alternative weed control strategies to this compound?

A12: Research suggests alternative strategies, including:

  • Cover Crops: Planting cover crops like cowpea, lablab, and millet can effectively suppress weeds in various tillage systems [].
  • Alternative Herbicides: Herbicides like amicarbazone, imazapic, metribuzin, and flumioxazin, combined with other herbicides or cultural practices, provide effective weed control options [].

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